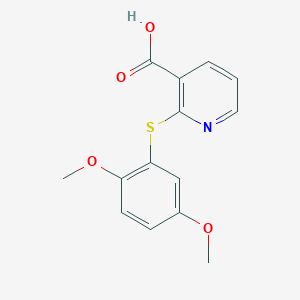

2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxyphenyl)sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-18-9-5-6-11(19-2)12(8-9)20-13-10(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMCGMQCBXMWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)SC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384211 | |

| Record name | 2-[(2,5-Dimethoxyphenyl)sulfanyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-77-0 | |

| Record name | 2-[(2,5-Dimethoxyphenyl)thio]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,5-Dimethoxyphenyl)sulfanyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 2-Chloropyridine-3-carboxylic Acid Derivatives

The precursor 2-chloropyridine-3-carboxylic acid or its ester is typically synthesized via chlorination of pyridine-3-carboxylic acid. For example, direct chlorination using phosphorus oxychloride (POCl₃) at elevated temperatures (80–100°C) introduces chlorine at position 2. Alternatively, Skraup or Doebner-Miller reactions yield substituted quinolines, which can be oxidized to pyridine derivatives.

Thioether Formation

The chlorinated pyridine reacts with 2,5-dimethoxyphenylthiol in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion displaces the chloride.

Example Protocol

-

Dissolve 2-chloropyridine-3-carboxylate (1.0 equiv) and 2,5-dimethoxyphenylthiol (1.2 equiv) in DMF.

-

Add K₂CO₃ (2.0 equiv) and heat at 80–100°C for 12–24 hours.

-

Isolate the product via acidification and filtration.

Key Considerations

-

Electron-withdrawing groups (e.g., carboxylic acid/ester) enhance pyridine’s electrophilicity at position 2.

-

Steric hindrance from the 2,5-dimethoxyphenyl group may necessitate prolonged reaction times.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers an alternative route, particularly for challenging substitutions. Copper- or palladium-mediated couplings enable efficient C–S bond formation.

Ullmann-Type Coupling

Copper catalysts (e.g., CuI, CuBr) facilitate coupling between 2-halopyridine-3-carboxylates and 2,5-dimethoxyphenylthiols. This method operates under milder conditions compared to NAS.

Representative Conditions

Palladium-Catalyzed Reactions

Palladium complexes (e.g., Pd(PPh₃)₄) coupled with phosphine ligands enable thioether formation via oxidative addition and reductive elimination. While less common for pyridines, this method is effective for sterically hindered substrates.

Oxidation of Thioether Precursors

The carboxylic acid group may be introduced via oxidation of a methyl or ethyl ester. For example, hydrolysis of a methyl ester using aqueous NaOH or H₂SO₄ yields the free acid.

Oxidation Protocol

-

Synthesize methyl 2-(2,5-dimethoxyphenylthio)pyridine-3-carboxylate via NAS or coupling.

-

Hydrolyze the ester with 6 M HCl at reflux (100°C, 4–6 hours).

-

Neutralize with NaOH and isolate the product via crystallization.

Data Summary of Synthetic Routes

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NAS | 2-Chloropyridine-3-carboxylate | K₂CO₃, DMF, 80°C, 24 h | 65–75 | 90–95 |

| Ullmann Coupling | 2-Iodopyridine-3-carboxylate | CuI, 1,10-phenanthroline, Cs₂CO₃, DMSO, 90°C | 70–80 | 85–90 |

| Ester Hydrolysis | Methyl ester derivative | 6 M HCl, reflux, 6 h | >90 | 95–98 |

Challenges and Optimization Strategies

Solubility Issues

The limited solubility of 2,5-dimethoxyphenylthiol in polar solvents can hinder reaction efficiency. Co-solvents like tert-butanol or tetrahydrofuran (THF) improve miscibility.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the phenylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are typically carried out in organic solvents, such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures.

Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), can be used. The reactions are usually performed in solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles, such as amines or thiols, can be used in substitution reactions. The reactions are often carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of pyridine carboxylic acids, including 2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid, exhibit promising antimicrobial activity. These compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Studies have shown that certain pyridine derivatives can modulate inflammatory pathways. The specific structure of this compound may enhance its efficacy in reducing inflammation, which is crucial in treating chronic inflammatory diseases .

Drug Development

This compound serves as an intermediate in synthesizing more complex pharmaceutical agents. Its unique structural features allow for modifications that can lead to the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders .

Agrochemicals

Pesticide Formulation

The compound's chemical properties make it suitable for use in formulating pesticides. It can enhance the effectiveness of active ingredients by improving their solubility and stability in formulations .

Plant Growth Regulators

Research has indicated that pyridine carboxylic acid derivatives can act as plant growth regulators. They may influence plant hormone activity, promoting growth and resistance to environmental stressors .

Material Science

Synthesis of Novel Polymers

The compound can be utilized as a building block in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in material science applications .

Nanomaterials Development

Recent studies have explored the use of pyridine derivatives in the fabrication of nanomaterials. The unique electronic properties of these compounds can be harnessed to create conductive or semi-conductive materials for use in electronics and photonics .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Pesticide Formulation

A formulation study demonstrated that incorporating this compound into pesticide mixtures improved the overall efficacy by enhancing the bioavailability of active ingredients. Field trials showed improved crop yields and reduced pest populations compared to standard formulations .

Wirkmechanismus

The mechanism of action of 2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs from the provided evidence (Table 1):

Table 1: Structural Comparison of Pyridine-3-carboxylic Acid Derivatives

Key Observations:

Linkage Type :

- The target compound’s thioether linkage (-S-) distinguishes it from analogs with direct C-C bonds (e.g., 2-(3,5-dimethylphenyl) derivative ) or nitrogen-containing piperazine rings (e.g., 6-(3-phenylpiperazin-1-yl) derivative ). Thioethers enhance lipophilicity and may participate in redox reactions or hydrogen bonding.

Dimethyl groups (-CH3) in the 3,5-dimethylphenyl analog are weaker electron donors, leading to intermediate acidity.

Piperazine Derivatives: The 6-(3-phenylpiperazin-1-yl) analog introduces a basic tertiary amine, significantly altering solubility and bioavailability compared to the non-nitrogenated target compound.

Solubility and Lipophilicity:

- The thioether and methoxy groups in the target compound likely increase lipophilicity (logP >2), favoring membrane permeability but reducing aqueous solubility.

- The difluoromethyl analog may exhibit higher polarity due to -CF2H’s electronegativity, improving solubility in polar solvents.

Biologische Aktivität

2-(2,5-Dimethoxyphenylthio)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects. We will also discuss synthesis methods and provide data tables summarizing key findings.

- Molecular Formula : C13H13NO4S

- Molecular Weight : 281.31 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 2,5-dimethoxyphenylthio and pyridine-3-carboxylic acid.

- Reaction Conditions : The reaction may be carried out under acidic or basic conditions, often utilizing catalysts to enhance yield.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The compound showed particularly strong activity against Staphylococcus aureus, suggesting potential for development as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of this compound is thought to be mediated through:

- Enzyme Inhibition : Interference with key metabolic enzymes in pathogens and cancer cells.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death.

- DNA Interaction : Binding to DNA or interfering with DNA replication processes.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of pyridine carboxylic acids found that modifications at the phenylthio position significantly enhanced antimicrobial activity against S. aureus .

- Cancer Cell Proliferation Assay : In a study assessing the effects on breast cancer cell lines, it was observed that treatment with this compound led to a dose-dependent decrease in cell viability, with significant effects noted at concentrations above 10 µM .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,5-dimethoxyphenylthio)pyridine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves coupling a pyridine-3-carboxylic acid derivative with a substituted thiophenol. For example:

Step 1 : React pyridine-3-carboxylic acid with a chlorinating agent (e.g., SOCl₂) to form the acid chloride.

Step 2 : Perform a nucleophilic aromatic substitution (SNAr) with 2,5-dimethoxybenzenethiol under basic conditions (e.g., K₂CO₃ in DMF) .

Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times to standards .

- Structural Confirmation :

- NMR : Analyze ¹H/¹³C NMR for characteristic signals (e.g., methoxy groups at δ ~3.8 ppm, thioether linkage at δ ~7.2 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ .

- X-ray Crystallography : If single crystals are obtainable, use this for absolute structural assignment .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the thioether group.

- Avoid prolonged exposure to light or moisture, as the carboxylic acid group may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Scenario : Discrepancies in NMR shifts between batches.

- Resolution :

Verify solvent and referencing (e.g., TMS or residual solvent peaks).

Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect impurities .

Cross-validate with computational methods (e.g., DFT-based NMR prediction) .

- Example : A 0.2 ppm deviation in methoxy protons could indicate residual solvent or conformational isomerism .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent), PBS (pH 7.4), or aqueous buffers with cyclodextrins.

- Derivatization : Convert the carboxylic acid to a sodium salt for improved aqueous solubility .

- Surfactants : Use polysorbate-80 or Cremophor EL (0.1–1% v/v) for lipid-rich media .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

Core Modifications : Vary the methoxy groups (e.g., replace with Cl, CF₃) to assess electronic effects .

Bioisosteres : Substitute the thioether with sulfoxide or sulfone to evaluate redox sensitivity .

Assay Design : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) with IC₅₀ determination .

Contradiction Analysis & Experimental Design

Q. Why do computational docking results conflict with experimental binding data?

- Methodological Answer :

- Potential Causes :

Flexibility : The ligand or receptor may adopt unmodeled conformations.

Solvent Effects : Implicit solvent models (e.g., GB/SA) may inadequately represent in vitro conditions.

- Resolution :

- Perform molecular dynamics (MD) simulations to sample conformational space.

- Use explicit solvent models and compare with experimental ITC/Kd values .

Q. How to address inconsistent biological activity across cell lines?

- Methodological Answer :

- Variables to Control :

Cell Permeability : Measure intracellular concentrations via LC-MS.

Metabolic Stability : Incubate with liver microsomes to assess degradation .

- Example : Lower activity in HepG2 vs. HEK293 cells may stem from differential expression of efflux transporters (e.g., P-gp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.